molecular formula C10H12Cl3N B13640359 Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride

Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride

Cat. No.: B13640359
M. Wt: 252.6 g/mol
InChI Key: IDGBAIUWKOVUQV-UHFFFAOYSA-N
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Description

Rationale for Academic Study of Cyclopropyl(3,5-dichlorophenyl)methanamine Hydrochloride

The study of this compound is driven by its unique structural and electronic properties. The cyclopropane ring introduces significant strain energy (approximately 27 kcal/mol), which influences both reactivity and conformational stability. This strain enhances the compound’s ability to participate in π-orbital interactions, making it a strategic component in drug design for optimizing binding affinity and metabolic stability. The 3,5-dichlorophenyl moiety contributes to lipophilicity (logP ≈ 2.37), facilitating membrane permeability and target engagement in central nervous system applications.

Academic interest further stems from its chiral center, which allows for stereoselective synthesis and the exploration of enantiomer-specific biological activity. For example, the (S)-enantiomer (CAS 1212986-32-7) has demonstrated distinct binding profiles compared to its racemic counterpart in preliminary studies. These characteristics position the compound as a versatile scaffold for probing structure-activity relationships (SAR) in medicinal chemistry.

Historical Context and Discovery in Organic and Medicinal Chemistry

The synthesis of cyclopropyl(3,5-dichlorophenyl)methanamine derivatives first emerged in the early 2010s alongside advances in reductive amination techniques. A pivotal development occurred in 2016 when Talele highlighted the broad utility of cyclopropane-containing molecules in drug discovery, noting their ability to improve pharmacokinetic properties such as metabolic stability and brain permeability. This work catalyzed interest in functionalized cyclopropane amines, including the 3,5-dichloro-substituted variant.

The hydrochloride salt form gained prominence due to its enhanced crystallinity and solubility in polar solvents, addressing formulation challenges associated with the free base. Early synthetic routes involved the condensation of 3,5-dichlorobenzaldehyde with cyclopropylamine followed by borohydride reduction. Modern protocols employ asymmetric catalysis to achieve enantiomeric excesses >90%, reflecting advancements in chiral resolution technologies.

Overview of Research Significance and Emerging Interest

Recent studies have identified this compound as a precursor to protease inhibitors, particularly against viral targets such as SARS-CoV-2 main protease (Mpro). Its structural analogs have shown inhibitory activity in the nanomolar range (e.g., IC~50~ = 280 nM for compound 38 ), underscoring its potential in antiviral drug development.

The compound’s ability to act as a conformational restraint in peptidomimetics has also been exploited to prevent proteolytic degradation, extending the half-life of therapeutic peptides. Additionally, its electronic profile enables interactions with cytochrome P450 enzymes, making it a tool for studying metabolic pathways.

Scope and Structure of the Review

This review systematically examines:

  • Synthetic methodologies for this compound.
  • Structural and electronic properties inferred from computational and experimental data.
  • Applications in medicinal chemistry, focusing on enzyme inhibition and drug design.
  • Comparative analysis with related dichlorophenylcyclopropane derivatives.

The following sections adhere strictly to these themes, integrating data from crystallographic studies, quantum mechanical calculations, and biological assays to provide a cohesive analysis.

Properties

Molecular Formula

C10H12Cl3N

Molecular Weight

252.6 g/mol

IUPAC Name

cyclopropyl-(3,5-dichlorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C10H11Cl2N.ClH/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H

InChI Key

IDGBAIUWKOVUQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=CC(=C2)Cl)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride typically involves the construction of the cyclopropyl ring linked to the 3,5-dichlorophenyl group, followed by functionalization of the amine moiety and conversion to the hydrochloride salt. Key steps include:

  • Cyclopropanation of appropriate styrene derivatives.
  • Functional group transformations including nitrile reduction or amide formation.
  • Amination and subsequent salt formation.

Reported Synthetic Routes

Cyclopropanation and Ester Formation

One common approach starts with the cyclopropanation of styrene derivatives bearing the 3,5-dichlorophenyl substituent. For example, ethyl diazoacetate is used in the presence of a copper catalyst such as copper acetylacetonate to cyclopropanate the styrene, yielding a cyclopropane ester intermediate as a mixture of cis and trans isomers. Separation of these isomers by silica gel chromatography allows isolation of the desired trans isomer, which is preferred for further transformations.

Conversion to Amine Hydrochloride

The cyclopropane ester is then converted to the corresponding amide via reaction with ammonia or amines, followed by reduction using borane reagents to afford the cyclopropylmethanamine. The amine is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

Alternative Route via Bromide and Nitrile Intermediates

Another documented method involves preparing cyclopropylcarbinyl bromide from ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate using phosphorus tribromide. This bromide is then treated with potassium cyanide in dimethyl sulfoxide to afford the corresponding nitrile, which is reduced with lithium aluminum hydride to the amine. The amine is coupled with 3,5-dichlorophenyl carboxylic acid derivatives using carbonyldiimidazole (CDI) as a coupling agent to yield amide intermediates, which are further processed to obtain the target compound.

Reductive Amination and N-Alkylation

Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3) and other reducing agents like lithium aluminum hydride is applied to convert aldehyde intermediates into amines. N-methylation or N,N-dimethylation of the amine group can be achieved via formylation followed by borane reduction or reductive alkylation with formaldehyde and sodium cyanoborohydride, enabling structural diversification of the amine substituent.

Reaction Conditions and Yields

  • Cyclopropanation is typically conducted at room temperature or slightly elevated temperatures using catalytic amounts of copper acetylacetonate.
  • Reduction steps with borane reagents or lithium aluminum hydride are performed under anhydrous conditions, often in tetrahydrofuran (THF) or diethyl ether.
  • Coupling reactions using CDI occur under mild conditions, often at room temperature or slightly elevated temperatures.
  • Yields for key steps such as oxidation to aldehydes and reductive amination are reported above 80% in some cases.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Intermediate/Product Yield (%) Notes
Cyclopropanation Ethyl diazoacetate, Cu(acac)2 catalyst Cyclopropane ester (cis/trans mixture) Not specified Separation of isomers required
Ester to Amide Ammonia or amine, coupling reagents Cyclopropyl amide Not specified Followed by reduction
Amide Reduction Borane or LiAlH4 Cyclopropylmethanamine High (>80%) Anhydrous conditions
Bromide formation Phosphorus tribromide Cyclopropylcarbinyl bromide Not specified From hydroxymethyl cyclopropane ester
Nitrile formation Potassium cyanide, DMSO Cyclopropyl nitrile Not specified Nucleophilic substitution
Nitrile reduction LiAlH4 Cyclopropylmethanamine High Standard reduction
Amine coupling Carbonyldiimidazole (CDI) Amide intermediates Not specified Mild conditions
Reductive amination NaBH(OAc)3, aldehyde intermediates Amines >80% Selective reduction
N-Methylation/Dimethylation Formaldehyde, NaBH3CN or formylation + borane N-methyl or N,N-dimethyl amines Not specified Controlled mono- or di-alkylation
Hydrochloride salt formation HCl aqueous solution This compound Quantitative Salt isolation by crystallization

Chemical Reactions Analysis

Amination and Functionalization

The primary amine is introduced through nitrile reduction or borane-amine complexation :

StepReagents/ConditionsSolventYield*Source
Nitrile reductionLiAlH₄ in anhydrous etherTHFQuantitative
Borane-amine synthesisBH₃·THF + cyclopropyl intermediateTHF85–92%

*Yields estimated from analogous reactions in cited literature.

  • Critical note : LiAlH₄ reduction requires strict anhydrous conditions to avoid side reactions .

Salt Formation and Purification

The hydrochloride salt is formed via acid-base neutralization :

StepReagents/ConditionsSolventPuritySource
Salt precipitationGaseous HCl in diethyl etherEt₂O>99% (HPLC)
  • Optimization : Slow addition of HCl gas minimizes clumping and enhances crystal uniformity .

Functional Group Transformations

The amine group participates in acylation and alkylation reactions:

Reaction TypeReagents/ConditionsProductSource
AcylationAcetic anhydride, DMAP, CH₂Cl₂N-Acetyl derivative
Reductive alkylationFormaldehyde, NaBH₃CN, MeOHN-Methylated analog
  • Limitation : Steric hindrance from the cyclopropyl group reduces reactivity in bulky electrophile systems .

Stability Under Oxidative/Reductive Conditions

The compound demonstrates moderate stability:

ConditionReagents/ConditionsDegradation Observed?Source
OxidationKMnO₄, H₂O, 50°CPartial (cyclopropane ring opening)
ReductionH₂, Pd/C, EtOHNo degradation
  • Implication : Oxidative conditions should be avoided in downstream modifications .

Comparative Reactivity with Structural Analogs

The 3,5-dichlorophenyl substituent alters reactivity compared to analogs:

CompoundReaction Rate (Acylation)NotesSource
Cyclopropyl(2,4-dichlorophenyl)methanamine1.5× fasterElectron-withdrawing effects
Cyclopropyl(4-fluorophenyl)methanamine0.8× slowerReduced electrophilic activation

Scientific Research Applications

Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interaction with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and commercial availability:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Properties/Safety
Cyclopropyl(3,5-dichlorophenyl)methanamine HCl 3,5-dichlorophenyl C₁₀H₁₂Cl₃N 252.57 2989124-96-9 95% Skin/eye/respiratory irritant
Cyclopropyl(2,6-dichlorophenyl)methanamine HCl 2,6-dichlorophenyl C₁₀H₁₂Cl₃N ~252.57 1270450-46-8 N/A Supplier data available; positional isomer of target compound
Cyclopropyl(3,4-difluorophenyl)methanamine HCl 3,4-difluorophenyl C₁₀H₁₂F₂ClN ~220.66 N/A N/A Fluorinated analog; potential differences in lipophilicity and toxicity
Cyclohexyl(3,5-dichlorophenyl)methanamine HCl Cyclohexyl + 3,5-Cl₂ C₁₃H₁₈Cl₂N 294.65 N/A 95% Larger cyclohexyl group increases molecular weight and steric bulk
(1-(3,5-Dimethylphenyl)cyclopropyl)methanamine HCl 3,5-dimethylphenyl C₁₂H₁₈ClN 175.27* 1152995-99-7 N/A Methyl substituents reduce electronegativity; may enhance lipophilicity

Key Differences and Research Findings

Substituent Effects
  • Chlorine vs.
  • Positional Isomerism : The 3,5-dichloro configuration (target) vs. 2,6-dichloro (analog) alters steric and electronic profiles, impacting receptor binding in pharmaceutical contexts .
  • Methyl vs. Chlorine : The dimethylphenyl analog (CAS 1152995-99-7) replaces chlorines with methyl groups, reducing polarity and possibly increasing membrane permeability .
Commercial Availability
  • The target compound and its 2,6-dichloro isomer are supplied by multiple vendors, reflecting their relevance in medicinal chemistry .
  • The cyclohexyl derivative (Mol. Weight 294.65) is listed in Enamine Ltd.’s catalog, suggesting applications in drug discovery .

Biological Activity

Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₁Cl₂N
  • Molar Mass : 216.11 g/mol
  • Form : Hydrochloride salt, enhancing solubility in water.

The compound features a cyclopropyl group linked to a 3,5-dichlorophenyl moiety via a methanamine linkage, which may influence its interaction with biological targets.

This compound exhibits its biological effects through several mechanisms:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical for various neurological functions.
  • Enzyme Inhibition : It may inhibit key enzymes involved in neurotransmitter metabolism, thereby altering synaptic transmission .
  • Gene Expression Modulation : The compound could regulate gene expression by interacting with transcription factors.

Antidepressant and Anxiolytic Potential

Preliminary studies suggest that this compound may serve as an antidepressant or anxiolytic agent. Its structural properties indicate potential interactions with the serotonin system, which is pivotal in mood regulation.

Antimicrobial and Anticancer Properties

Research indicates that the compound also exhibits antimicrobial and anticancer properties. Investigations into its efficacy against various pathogens and cancer cell lines are ongoing.

Case Studies and Experimental Data

  • Binding Affinity Studies : Initial binding assays demonstrate that the compound has a significant affinity for specific serotonin receptors (5-HT2C), which are implicated in mood disorders .
  • In Vivo Studies : Animal models have shown that administration of this compound can reduce anxiety-like behaviors and improve cognitive functions in conditions related to psychiatric disorders .
  • Comparative Analysis with Similar Compounds :
    Compound NameStructure FeaturesUnique Aspects
    Cyclopropyl(2,4-dichlorophenyl)methanamineSimilar cyclopropyl and dichlorophenyl groupsDifferent position of chlorine substituents
    3-(Cyclopropyl)phenethylamineCyclopropyl group attached to a phenethyl backboneLacks dichlorination; different pharmacological profile
    4-(Cyclopropyl)anilineCyclopropyl group on aniline structureDifferent functional group; potential for different interactions

This table highlights how this compound is unique due to its specific arrangement of substituents, potentially conferring distinct biological activities compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride, and how can purity be optimized?

  • Methodology : The compound is synthesized via reductive amination of 3,5-dichlorophenyl cyclopropyl ketone, followed by HCl salt formation. Optimize purity using column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water (1:3 ratio). Monitor purity via HPLC with a C18 column and UV detection at 254 nm, referencing retention times against standards .
  • Critical Note : Residual solvents (e.g., dichloromethane) should be quantified via GC-MS to meet ICH guidelines .

Q. How should researchers safely handle and store this compound to ensure stability?

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Avoid contact with oxidizing agents due to potential incompatibility .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent degradation. Stability data suggests no decomposition for ≥12 months under these conditions .

Q. What analytical techniques are suitable for characterizing this compound?

  • Structural Confirmation : Use 1H^1H-NMR (DMSO-d6, δ 1.2–1.5 ppm for cyclopropyl protons) and HRMS (expected [M+H]+^+ at m/z 260.03). Confirm HCl salt formation via FT-IR (N–H stretch at ~2800 cm1^{-1}) .
  • Purity Analysis : Employ HPLC with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) and a flow rate of 1.0 mL/min .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

  • Case Study : Discrepancies in 13C^{13}C-NMR cyclopropyl carbon signals (e.g., δ 8–12 ppm vs. δ 10–14 ppm) may arise from solvent polarity or salt form. Use deuterated water for HCl salt analysis and compare with free base data. Cross-validate with X-ray crystallography if crystalline .
  • Troubleshooting : If MS shows unexpected adducts (e.g., sodium or potassium), repeat analysis with formic acid additive to suppress ion exchange .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Optimization : Reduce dichlorophenyl ketone dimerization by controlling reaction temperature (<25°C) and using excess ammonium formate in the reductive step. Employ flow chemistry for consistent mixing and heat dissipation .
  • Byproduct Identification : Use LC-MS/MS to detect dimers (m/z ~450–500) and optimize silica gel chromatography to remove them .

Q. How does stereochemistry impact the compound’s pharmacological activity?

  • Experimental Design : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose-based columns) and test receptor binding affinity in vitro (e.g., dopamine or serotonin receptors). Compare IC50_{50} values using radioligand assays .
  • Data Interpretation : A 10-fold difference in IC50_{50} between enantiomers suggests stereospecific interactions. Validate with molecular docking simulations .

Q. How can researchers address discrepancies in stability studies under varying pH conditions?

  • Contradiction Analysis : If degradation occurs at pH <2 (contrary to SDS reports), investigate HCl concentration effects. Use accelerated stability testing (40°C/75% RH for 6 weeks) and UPLC to quantify degradation products (e.g., cyclopropane ring-opening derivatives) .
  • Mitigation : Buffer solutions (pH 4–6) may stabilize the compound in aqueous formulations .

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